molecular formula C9H16 B14729436 2,6-Dimethyl-2,5-heptadiene CAS No. 6090-16-0

2,6-Dimethyl-2,5-heptadiene

Cat. No.: B14729436
CAS No.: 6090-16-0
M. Wt: 124.22 g/mol
InChI Key: WCMUAGGUXKQBSS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,5-heptadiene (C₉H₁₆) is an unsaturated branched hydrocarbon characterized by conjugated double bonds at positions 2 and 5, with methyl substituents at carbons 2 and 5. It is a minor volatile compound identified in natural products, such as the essential oil of Osmanthus fragrans tea, where it constitutes approximately 0.13% of the oil composition . Despite its natural occurrence, regulatory guidelines from The Good Scents Company advise against its use in fragrance or flavor formulations due to insufficient safety data .

Properties

IUPAC Name

2,6-dimethylhepta-2,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMUAGGUXKQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334795
Record name 2,6-dimethyl-2,5-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-16-0
Record name 2,6-dimethyl-2,5-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2,6-Dimethyl-2,5-heptadiene can be synthesized through several methods. One common method involves the self-condensation of acetone, which produces a mixture of products including this compound . Another method involves the use of camphor as a starting material . Industrial production methods often involve catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dimethyl-2,5-heptadiene undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dimethyl-2,5-heptadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,5-heptadiene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include cycloaddition reactions, where the compound forms cyclic structures with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2,6-Dimethyl-2,4-heptadiene
  • Structure : Differs in double bond positions (2,4 vs. 2,5).
  • Applications: No specific industrial or natural applications are reported.
3-Methyl-1,5-heptadiene
  • Structure : Features a methyl group at position 3 and double bonds at 1 and 5.

Functional Group Derivatives

2,6-Dimethyl-2,5-heptadien-4-one
  • Structure : A ketone derivative (C₉H₁₄O) with a carbonyl group at position 4.
  • Occurrence : Found in pyrolysis tars from Chañar biomass and as a marker metabolite in thyme, with high variable importance in projection (VIP) scores (5.58–5.56) in chemometric analyses .
2,6-Dimethyl-2,4-octadien-8-yl acetate
  • Structure : An acetate ester with extended carbon chain (C₁₂H₂₀O₂).
  • Synthesis : Prepared via acetylation of 2,6-dimethyl-2,4-octadien-8-ol, yielding a product with bp 94°C (3 mm) and UV absorbance at 237 nm .
  • Applications : Used in organic synthesis, e.g., hydrogenation to produce saturated esters.

Comparative Data Table

Compound Name CAS Number Molecular Formula Occurrence/Application Key Properties/Stability
2,6-Dimethyl-2,5-heptadiene Not provided C₉H₁₆ Essential oils (0.13% in Osmanthus tea) Avoid in fragrances/flavors
2,6-Dimethyl-2,4-heptadiene HMDB0031415 C₉H₁₆ Metabolite (unquantified) No industrial applications noted
3-Methyl-1,5-heptadiene 50592-72-8 C₈H₁₄ Synthetic No safety data available
2,6-Dimethyl-2,5-heptadien-4-one 504-20-1 C₉H₁₄O Pyrolysis tar, thyme metabolite Thermally stable in pyrolysis
2,6-Dimethyl-2,4-octadien-8-yl acetate - C₁₂H₂₀O₂ Organic synthesis BP 94°C (3 mm), UV-active

Key Findings and Implications

  • Structural Sensitivity : The position of double bonds (e.g., 2,5 vs. 2,4) significantly impacts reactivity and applications. For example, conjugated dienes like this compound may exhibit enhanced stability compared to isolated dienes.
  • Safety and Regulation : Despite natural occurrence, this compound lacks sufficient safety data for commercial use, contrasting with its ketone derivative’s role as a biomarker .

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